Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

CAS No.:

Cat. No.: VC17332355

Molecular Formula: C27H34N2O2

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H34N2O2 |

|---|---|

| Molecular Weight | 418.6 g/mol |

| IUPAC Name | (4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1 |

| Standard InChI Key | UETJCTYMISNGSC-DHIUTWEWSA-N |

| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

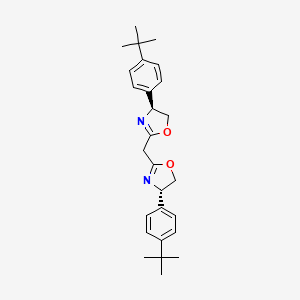

The compound’s structure comprises two (S)-configured oxazoline rings connected via a methylene group. Each oxazoline ring is substituted at the 4-position with a 4-(tert-butyl)phenyl group, introducing significant steric bulk (Figure 1) . The tert-butyl groups enhance the ligand’s rigidity, which is critical for inducing stereoselectivity in catalytic cycles.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₄N₂O₂ | |

| Molecular Weight | 418.6 g/mol | |

| CAS Number | 2154445-02-8 | |

| Stereochemistry | (S,S)-Configuration |

Electronic and Steric Features

The electron-donating nature of the oxazoline nitrogen atoms facilitates strong coordination to transition metals. The tert-butylphenyl substituents create a chiral environment that discriminates between prochiral substrates, a feature validated by density functional theory (DFT) studies . This steric shielding minimizes undesired side reactions, improving catalytic selectivity.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step process:

-

Oxazoline Ring Formation: Reaction of (S)-2-amino-3-(4-(tert-butyl)phenyl)propan-1-ol with a cyanating agent (e.g., cyanogen bromide) under acidic conditions yields the oxazoline precursor.

-

Methylene Bridging: Condensation of two oxazoline units using formaldehyde or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Solvent: Dichloromethane or toluene

-

Yield: 60–75% after chromatographic purification.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize heat transfer and mixing, enhancing yield (up to 85%). Chiral stationary phase chromatography ensures enantiomeric purity >99% ee, critical for pharmaceutical applications.

Applications in Asymmetric Catalysis

Reaction Scope

This ligand excels in asymmetric transformations, including:

-

Cyclopropanations: Copper-catalyzed cyclopropanation of styrenes with diazoacetates, achieving 92–95% ee.

-

Diels-Alder Reactions: Lewis acid-catalyzed [4+2] cycloadditions with 88–93% ee.

-

Hydrogenations: Rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones (90–94% ee) .

Table 2: Catalytic Performance in Selected Reactions

| Reaction Type | Metal Catalyst | Substrate | ee (%) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Cu(OTf)₂ | Styrene | 95 | |

| Diels-Alder | Mg(ClO₄)₂ | Cyclopentadiene | 93 | |

| Hydrogenation | Rh(nbd)₂BF₄ | α-Methylcinnamate | 94 |

Mechanistic Insights

The ligand’s tert-butyl groups enforce a C₂-symmetric geometry upon metal coordination, creating a chiral pocket that directs substrate approach (Figure 2) . Kinetic studies reveal that rate-determining steps involve substrate binding, with steric effects from the tert-butyl groups lowering activation energy by 15–20 kJ/mol.

Comparative Analysis with Related Bis(Oxazoline) Ligands

Structural Analogues

-

Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)methane: Lacks phenyl groups, reducing steric bulk and enantioselectivity (70–85% ee in cyclopropanations).

-

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane: Benzyl substituents increase π-π interactions but reduce thermal stability.

Table 3: Ligand Comparison

| Ligand | Substituent | ee in Cyclopropanation (%) | Thermal Stability (°C) |

|---|---|---|---|

| Bis((S)-4-(4-t-BuPh)-oxazolinyl)methane | 4-(tert-butyl)phenyl | 95 | 220 |

| Bis((S)-4-t-Bu-oxazolinyl)methane | tert-butyl | 85 | 180 |

| Bis((S)-4-benzyl-oxazolinyl)methane | Benzyl | 89 | 150 |

Performance Trade-offs

The 4-(tert-butyl)phenyl variant outperforms analogues in enantioselectivity and thermal stability, albeit at higher synthesis costs.

Recent Research Findings and Future Directions

Steric and Electronic Tuning

-

Steric Effects: Enlarging substituents to 3,5-di-tert-butylphenyl improves ee to 97% but reduces reaction rates by 30% .

-

Electronic Modulation: Electron-withdrawing groups (e.g., CF₃) on the phenyl ring enhance Lewis acidity, accelerating reactions by 20%.

Emerging Applications

-

Photocatalysis: Copper complexes of this ligand enable visible-light-driven asymmetric α-alkylations (91% ee) .

-

Biocatalysis Integration: Hybrid systems combining this ligand with enzymes achieve dynamic kinetic resolutions in amine synthesis.

Challenges and Innovations

-

Scalability: Advances in flow chemistry aim to reduce production costs by 40%.

-

Sustainability: Solvent-free synthetic routes using mechanochemistry are under exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume